3-(2-Fluoroethoxy)-4-methylaniline
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Overview
Description
3-(2-Fluoroethoxy)-4-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a fluoroethoxy group attached to the benzene ring, along with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethoxy)-4-methylaniline typically involves the reaction of 4-methylaniline with 2-fluoroethanol under specific conditions. One common method is the nucleophilic substitution reaction, where 4-methylaniline reacts with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoroethoxy)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
3-(2-Fluoroethoxy)-4-methylaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Fluoroethoxy)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-Fluoroethoxy)piperidin-1-yl)-9-methyl-9H-pyrrolo[2,3-b4,5-c’]dipyridine: Used as a PET tracer for detecting pathological aggregates in Alzheimer’s disease.
4-Bromo-2-(4-chlorophenyl)-1-((2-fluoroethoxy)methyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile: Exhibits insecticidal and acaricidal activities.
Uniqueness
3-(2-Fluoroethoxy)-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluoroethoxy and methyl groups on the aniline ring enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C9H12FNO |
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Molecular Weight |
169.20 g/mol |
IUPAC Name |
3-(2-fluoroethoxy)-4-methylaniline |
InChI |
InChI=1S/C9H12FNO/c1-7-2-3-8(11)6-9(7)12-5-4-10/h2-3,6H,4-5,11H2,1H3 |
InChI Key |
FYLAJGCWSDZSEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCCF |
Origin of Product |
United States |
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